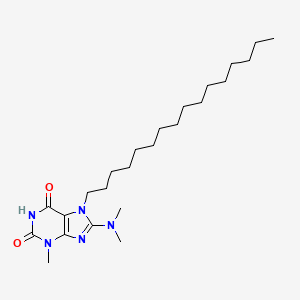
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C24H43N5O2 and a molecular weight of 433.643 g/mol . This compound is part of the purine family, which is known for its significant biological and chemical properties.
Méthodes De Préparation
The synthesis of 8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. One common method includes the reaction of 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with trisamine in dimethylformamide (DMF) . This reaction typically requires heating and specific conditions to ensure the correct formation of the desired product.
Analyse Des Réactions Chimiques
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity and receptor interactions .
Comparaison Avec Des Composés Similaires
8-Dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
- 8-Diethylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Dibutylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Benzylamino-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C24H43N5O2 |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
8-(dimethylamino)-7-hexadecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H43N5O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(25-23(29)27(2)3)28(4)24(31)26-22(20)30/h5-19H2,1-4H3,(H,26,30,31) |
Clé InChI |
ZBPGLPKWAWWDLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
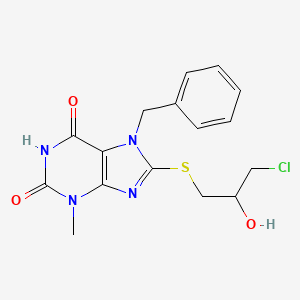
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
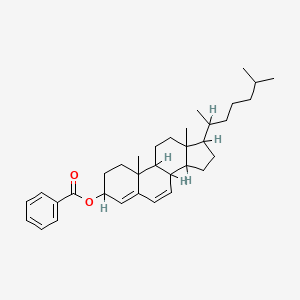
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
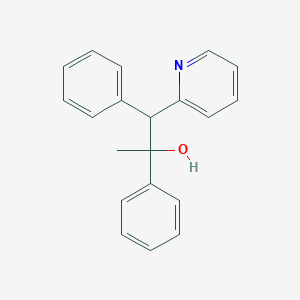
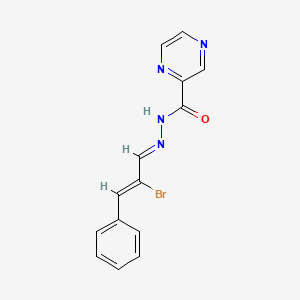
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
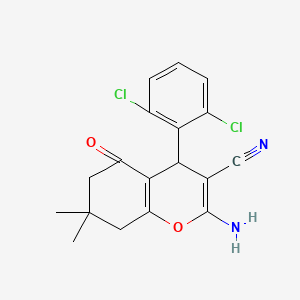
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
